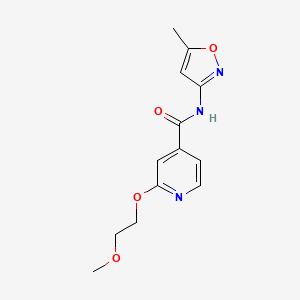

2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. MI-773 has been shown to have potential as a cancer therapy, as it can activate the p53 tumor suppressor pathway, which is often disrupted in cancer cells.

Scientific Research Applications

Chemical Properties and Synthesis

Isoxazole derivatives are synthesized and studied for their chemical properties and potential applications. For instance, novel classes of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors have been developed, exploring the synthesis and in vitro pharmacology of these compounds (Krogsgaard‐Larsen et al., 1991). These studies contribute to understanding the broader implications of modifying isoxazole derivatives for specific receptor targeting.

Biological Activity

The biological activity of isoxazole and isothiazole derivatives has been examined, revealing their potential in various fields, including as anti-inflammatory and analgesic agents. Research on comenic acid derivatives containing isoxazole and isothiazole moieties has shown a synergistic effect when used in combination with antitumor drugs, indicating their utility in chemotherapy for brain tumors (Kletskov et al., 2018).

Supramolecular Chemistry

Isonicotinamide has been utilized as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating the versatility of isoxazole derivatives in forming inorganic-organic hybrid materials with consistent supramolecular motifs. This research highlights the potential for using isoxazole derivatives in the design of new materials with specific chemical properties (Aakeröy et al., 2003).

Herbicide Metabolism

The metabolism of isoxaben, a herbicide, in winter wheat crops has been studied, identifying its soil metabolites and demonstrating the transformation into non-toxic products. This research provides insight into the environmental behavior of isoxazole-containing compounds and their potential impact on agricultural practices (Rouchaud et al., 1993).

properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-9-7-11(16-20-9)15-13(17)10-3-4-14-12(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIOCVROUCFASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)

![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)